molecular formula C7H5N3O B116725 4-Azidobenzaldehyde CAS No. 24173-36-2

4-Azidobenzaldehyde

Cat. No.: B116725
CAS No.: 24173-36-2
M. Wt: 147.13 g/mol
InChI Key: SDJOUGYEUFYPLL-UHFFFAOYSA-N
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Description

4-Azidobenzaldehyde is an organic compound with the molecular formula C₇H₅N₃O. It is characterized by the presence of an azido group (-N₃) attached to the benzaldehyde structure. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Mechanism of Action

4-Azidobenzaldehyde, also known as p-Azidobenzaldehyde, is a compound used in organic synthesis due to its reactivity . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

The reactivity of this compound is due to the presence of the azide group, which can form a variety of covalent bonds with other molecules . This allows it to interact with its targets and induce changes in their structure.

Biochemical Pathways

The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . This process affects the biochemical pathways involved in the synthesis of fullerenes and photocrosslinkable chitosans .

Pharmacokinetics

Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the successful synthesis of fullerenes and photocrosslinkable chitosans . The compound’s ability to form covalent bonds with other molecules due to its azide group enables this synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound at room temperature for short-term use and at 4°C for long-term storage . This suggests that temperature can affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Azidobenzaldehyde are largely due to its azide group. This group can participate in various biochemical reactions, particularly in the synthesis of fullerenes and photocrosslinkable chitosans

Molecular Mechanism

Its azide group is known to be reactive, enabling the formation of covalent bonds with other molecules This suggests that this compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature for short-term storage, but long-term storage is recommended at 4°C

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with sodium azide in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as a light yellow to yellow oil .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Azidobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.

Major Products:

    Oxidation: 4-Carboxybenzaldehyde.

    Reduction: 4-Aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Azidobenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Azidobenzaldehyde: Similar structure but with the azido group in the ortho position.

    4-Nitrobenzaldehyde: Similar structure but with a nitro group instead of an azido group.

    4-Aminobenzaldehyde: Similar structure but with an amino group instead of an azido group.

Uniqueness: 4-Azidobenzaldehyde is unique due to its azido group, which imparts distinct reactivity compared to other functional groups. This reactivity makes it valuable in applications requiring the formation of reactive intermediates, such as photoaffinity labeling and crosslinking .

Properties

IUPAC Name

4-azidobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJOUGYEUFYPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066965
Record name Benzaldehyde, 4-azido-
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24173-36-2
Record name 4-Azidobenzaldehyde
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Record name 4-Azidobenzaldehyde
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Record name Benzaldehyde, 4-azido-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-azido-
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Record name p-azidobenzaldehyde
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Record name 4-AZIDOBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

50 g 4-fluoro benzaldehyde and 50 g sodium azide were dispersed in 150 ml dry dimethyl sulfoxide. Subsequently, the mixture was heated for 3 hours at 105° C. while nitrogen was introduced. The mixture was poured into 200 ml water, and the solution extracted with 200 ml dichloro methane (three times). Then the solvent was distilled off by means of a vacuum rotation vaporizer. 53 g of a liquid remained having infrared (IR) and nuclear magnetic resonance (NMR) spectra consistent with the 4-azido benzaldehyde structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500-mL round bottom flask with stirbar was added 4-amino-benzaldehyde (2.0 g, 0.0165 mol) and diluted hydrochloric acid (4 N, 150 mL). The mixture was cooled in ice-water bath to keep the temperature around 0° C. Sodium nitrite (2.28 g, 0.033 mol) solution in water (20 mL) was added to the above mixture at 0° C. and stirred for 0.5 h, and then sodium azide (2.15 g, 0.033 mol) solution in water (20 mL) was added to the above mixture dropwise to keep the temperature at 0° C. (a lot of foam were formed in this process). The reaction was warmed gradually to room temperature over 1 h, and then permitted to react at room temperature overnight. TLC showed that there was only one main product in the reaction mixture so the reaction was stopped. The crude product was extracted with EtOAc (50 mL×5) and the combined organic layers were dried with anhydrous MgSO4. After removing the solvent, a light yellow liquid was obtained as the pure final product (2.30 g, 95% yield), IR (neat): 3062, 2114, 1693, 1597, 1578, 1503, 1282, 1166, 1126, 852 cm−1. 1H NMR (400 MHz, CDCl3): δ 9.97 (s, 1H), 7.91 (dt, J=8.8, 2.0 Hz, 2H), 7.19 (dt, J=8.8, 2.0 Hz, 2H); 1H NMR (400 MHz, MeOD): δ 7.45 (dt, J=8.8, 2.0 Hz, 2H), 7.08 (dt, J=8.8, 2.0 Hz, 2H), 5.38 (s, 1H); 13C NMR (100 MHz, CDCl3): δ 190.7, 146.4, 133.2, 131.6, 119.5.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of p-Azidobenzaldehyde's photoreactivity in material science?

A1: p-Azidobenzaldehyde displays interesting photochemical properties, making it valuable in material science applications. Upon exposure to UV light, the azide group decomposes to generate a highly reactive nitrene intermediate. This intermediate can then undergo reactions like insertion or addition, enabling the formation of covalent bonds with various substrates [, ]. This characteristic is particularly useful in photoresist technologies, where p-Azidobenzaldehyde derivatives can be incorporated into polymer systems. Upon selective irradiation, these polymers undergo crosslinking or degradation, allowing for the generation of patterned surfaces [, ].

Q2: Can you describe an example of how p-Azidobenzaldehyde is used to study biological systems?

A3: p-Azidobenzaldehyde derivatives can be used as photoaffinity labels to investigate biological interactions, as demonstrated with hemoglobin []. By attaching a p-Azidobenzaldehyde moiety to a molecule of interest, researchers can utilize its photoreactivity to covalently link the molecule to its binding partners within a complex biological system. This approach helps identify and characterize protein-protein interactions or map binding sites on macromolecules.

Q3: Are there any water-soluble derivatives of p-Azidobenzaldehyde, and what are their applications?

A4: Yes, researchers have synthesized water-soluble derivatives of p-Azidobenzaldehyde, such as sodium p-azidobenzaldehyde-o-sulfonate [AzBA(Na)] [, ]. This particular derivative has been successfully incorporated into polyvinyl alcohol (PVA) to create water-soluble photopolymers. These polymers find applications in developing water-based photoresists, offering environmentally friendly alternatives to traditional solvent-based systems.

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